molecular formula C12H17BrN2O3 B13851906 N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide

Cat. No.: B13851906
M. Wt: 317.18 g/mol
InChI Key: ZNVFXRPZWCHGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a hydroxy and methyl group on the pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide typically involves the following steps:

    Bromination: The starting material, 2-methoxypyridine, undergoes bromination at the 2-position using bromine or a brominating agent such as N-bromosuccinimide.

    Amidation: The brominated product is then reacted with 2-hydroxy-2-methylpentanoic acid or its derivatives under amidation conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Substitution: Depending on the nucleophile, products can include N-(2-amino-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide, N-(2-thio-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide, etc.

    Oxidation: N-(2-bromo-6-methoxypyridin-4-yl)-2-oxo-2-methylpentanamide.

    Reduction: N-(2-bromo-6-methoxypyridin-4-yl)-2-methylpentanamide.

Scientific Research Applications

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity, while the hydroxy and methyl groups can affect its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
  • N-(2-fluoro-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
  • N-(2-iodo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide

Uniqueness

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to differences in reactivity, biological activity, and overall properties compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide

InChI

InChI=1S/C12H17BrN2O3/c1-4-5-12(2,17)11(16)14-8-6-9(13)15-10(7-8)18-3/h6-7,17H,4-5H2,1-3H3,(H,14,15,16)

InChI Key

ZNVFXRPZWCHGGV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.